Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Catalog No.
S14449569
CAS No.
M.F
C12H19NO3
M. Wt
225.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2....

Product Name

Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

IUPAC Name

tert-butyl (1R,4S)-1-ethenyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C12H19NO3/c1-5-12-6-9(7-15-12)13(8-12)10(14)16-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-,12-/m0/s1

InChI Key

OGBSSEYEKYIOTI-CABZTGNLSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CO2)C=C

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(C[C@H]1CO2)C=C

Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a complex organic compound characterized by a bicyclic structure that incorporates both nitrogen and oxygen heteroatoms. This compound belongs to the class of azabicyclo compounds, which are known for their unique structural properties and potential biological activities. The molecular formula is C11H17NO3C_{11}H_{17}NO_3, and it features a tert-butyl group, a vinyl group, and an oxa bridge within its bicyclic framework, contributing to its chemical reactivity and stability.

Typical of vinyl and carboxylate functionalities. Key reactions include:

  • Nucleophilic Substitution: The vinyl group can undergo nucleophilic attack, allowing for the introduction of new substituents.
  • Esterification: The carboxylate moiety can react with alcohols to form esters.
  • Cycloaddition Reactions: The bicyclic structure allows for potential cycloaddition reactions with dienes or other unsaturated compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can be achieved through several methods:

  • Cyclization Reactions: Starting from simpler precursors, cyclization can be induced under acidic or basic conditions to form the bicyclic structure.
  • Functional Group Modifications: Introduction of the tert-butyl and vinyl groups can be performed through alkylation or dehydrohalogenation techniques.
  • Oxidative Methods: Utilizing oxidizing agents to convert suitable substrates into the desired oxabicyclic framework.

These synthetic routes allow for the customization of the compound for specific applications.

Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development targeting neurological disorders.
  • Agriculture: Possible use in developing agrochemicals due to its biological activity.
  • Material Science: Its unique structure may contribute to the development of novel materials with specific properties.

Interaction studies involving tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate focus on its binding affinity to biological targets such as enzymes or receptors. Preliminary data suggest that modifications to the bicyclic structure can significantly influence its interaction profile, which is crucial for optimizing its pharmacological properties.

Several compounds share structural similarities with tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate:

Compound NameStructural FeaturesUnique Properties
Tert-butyl (1R,4S)-1-(hydroxymethyl)-2-oxa...Hydroxymethyl substitutionEnhanced solubility and potential reactivity
(1R,4R)-tert-BUTYL-3-oxo-2-OXA...3-Oxo groupDifferent reactivity profile in oxidation
3-Azabicyclo[3.1.0]hexaneAzabicyclic structurePotential neuroactive properties

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

225.13649347 g/mol

Monoisotopic Mass

225.13649347 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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